H-Pro-leu-gly-NH2 H2O
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[[2-carboxy-2-[[2-(methylamino)-3-phenylpropanoyl]amino]ethyl]amino]-3-(1H-imidazol-5-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O5/c1-20-14(7-12-5-3-2-4-6-12)17(25)24-16(19(28)29)10-22-15(18(26)27)8-13-9-21-11-23-13/h2-6,9,11,14-16,20,22H,7-8,10H2,1H3,(H,21,23)(H,24,25)(H,26,27)(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCMPFCQPELYATG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CC1=CC=CC=C1)C(=O)NC(CNC(CC2=CN=CN2)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Combination of Methods:often, a Combination of These Strategies Can Be Employed to Achieve Optimal Stability.creative Peptides.comfor Example, a Peptide Might Be Modified with a D Amino Acid at a Key Cleavage Site and Also Undergo N Terminal Acetylation to Provide Comprehensive Protection Against Enzymatic Degradation.creative Peptides.comnih.gov
H Pro Leu Gly Nh2 Peptidomimetics and Analog Research
Design and Synthesis of H-Pro-Leu-Gly-NH2 Analogues
The development of peptidomimetics and analogues of H-Pro-Leu-Gly-NH2 (PLG) has been a significant area of research aimed at understanding its mechanism of action and creating more potent and stable modulators of dopamine (B1211576) receptors. beilstein-journals.orgnih.gov
The rational design of PLG peptidomimetics is largely founded on the hypothesis that the peptide adopts a specific three-dimensional shape, a type II β-turn conformation, to exert its biological activity. nih.govnih.govnih.gov Conformational energy calculations and theoretical studies support that this 10-membered hydrogen-bonded β-turn is a strongly preferred and stable structure. nih.govosti.gov
The primary goal of peptidomimetic design is to create molecules that are conformationally constrained, effectively locking them into this bioactive shape. nih.gov By reducing the molecule's flexibility, these analogues are intended to have a higher affinity for the binding site, leading to increased potency. nih.gov The design approach often involves creating bridging connections between atoms of the peptide backbone to generate rigid scaffolds that mimic the essential torsion angles (Φ and ψ) of the β-turn. nih.gov This strategy also aims to improve metabolic stability compared to the original peptide.
To achieve conformational rigidity, researchers have synthesized several series of constrained analogues using various chemical scaffolds. nih.govnih.gov
Lactam Scaffolds: One approach involved replacing segments of the peptide with lactam rings. nih.gov For instance, the Leu-Gly-NH2 portion of PLG was replaced with γ-lactam (2-oxopyrrolidine) and δ-lactam (2-oxopiperidine) residues. nih.gov This strategy led to the development of highly potent analogues, with one γ-lactam derivative, 3(R)-(N-L-prolylamino)-2-oxo-1-pyrrolidineacetamide, being 10,000 times more active than PLG itself. nih.gov
Bicyclic and Spiro-bicyclic Scaffolds: To further restrict conformational freedom and more accurately mimic the type II β-turn, more complex and rigid scaffolds have been developed. nih.govnih.gov The synthesis of peptidomimetics containing highly constrained 5.6.5 spiro-bicyclic lactam scaffolds provided strong support for the β-turn hypothesis. nih.gov These advanced peptidomimetics have been instrumental in probing the structural requirements of the PLG binding site on the dopamine D2 receptor. beilstein-journals.orgnih.gov
Systematic substitution of each amino acid residue in the PLG sequence has been a key strategy to determine the role of each component in receptor modulation, establishing clear structure-activity relationships (SAR).
N-Terminal Prolyl Residue Substitution: The proline at the N-terminus was replaced with other heterocyclic amino acids such as D-Pro, pyroglutamic acid (pGlu), Thiazolidine-4-carboxylic acid (Thz), Pipecolic acid (Pip), and Azetidine-2-carboxylic acid (Aze). nih.gov Many of these analogues, including those with D-Pro, pGlu, Pip, and Aze, showed activity comparable to the original PLG, indicating that the L-prolyl residue is not an absolute requirement for the modulatory effect. nih.gov However, the Thz-containing analogue was found to be inactive. nih.gov
Leucyl Residue Substitution: The central leucine (B10760876) residue was replaced with various aliphatic and aromatic amino acids. nih.gov Analogues such as Pro-Ahx-Gly-NH2 (where Ahx is L-2-aminohexanoic acid) and Pro-Phe-Gly-NH2 (where Phe is L-phenylalanine) showed significant activity, enhancing the binding of a dopamine agonist by 16% and 31%, respectively. nih.gov This suggests that the binding site can accommodate different side chains at this position, although specific structural features are preferred.
C-Terminal Glycinamide (B1583983) Residue Substitution: The glycinamide at the C-terminus was replaced with various cyclic amino acid residues, including L- and D-prolinamide and thiazolidine-2-carboxamide. nih.gov All analogues synthesized in this series were active. nih.gov Notably, analogues Pro-Leu-(+)-thiazolidine-2-carboxamide and Pro-Leu-L-3,4-dehydroprolinamide produced a two- to three-fold greater enhancement in dopamine agonist binding compared to PLG, indicating that modifications at the C-terminus can significantly increase potency. nih.gov
| Position | Original Residue | Substitution | Relative Activity | Reference |
|---|---|---|---|---|
| N-Terminal | L-Pro | D-Pro, pGlu, Pip, Aze | Comparable to PLG | nih.gov |
| N-Terminal | L-Pro | Thz | Inactive | nih.gov |
| Central | L-Leu | Ahx (L-2-aminohexanoic acid) | Significant Activity (16% enhancement) | nih.gov |
| Central | L-Leu | Phe (L-phenylalanine) | Significant Activity (31% enhancement) | nih.gov |
| C-Terminal | Gly-NH2 | (+)-thiazolidine-2-carboxamide | 2-3 fold greater than PLG | nih.gov |
| C-Terminal | Gly-NH2 | L-3,4-dehydroprolinamide | 2-3 fold greater than PLG | nih.gov |
| C-Terminal | Gly-NH2 | L-prolinamide, D-prolinamide | Comparable to PLG | nih.gov |
Evaluation of Peptidomimetic Modulatory Activity
The biological activity of the synthesized analogues is primarily evaluated by their ability to modulate dopamine receptor binding in vitro.
The efficacy of PLG analogues is typically assessed by their ability to enhance the binding of a dopamine receptor agonist, such as 2-amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene (ADTN), to dopamine receptors in brain tissue preparations. nih.govnih.govnih.govnih.gov
Research has shown a wide range of efficacies among the different analogues. While many amino acid substitutions result in analogues with activity comparable to the parent PLG peptide, certain modifications have led to dramatic increases in potency. nih.govnih.gov The most striking example is the conformationally constrained γ-lactam analogue, 3(R)-(N-L-prolylamino)-2-oxo-1-pyrrolidineacetamide, which was found to be 10,000 times more active than PLG, significantly enhancing ADTN binding at concentrations as low as 10⁻⁹ and 10⁻¹⁰ M. nih.gov In contrast, some substitutions, like replacing proline with Thz, render the molecule inactive. nih.gov
| Analogue Type | Specific Analogue Example | Binding Efficacy / Activity | Reference |
|---|---|---|---|
| N-Terminal Substitution | Pip-Leu-Gly-NH2 | Comparable to PLG | nih.gov |
| Central Substitution | Pro-Phe-Gly-NH2 | Enhanced ADTN binding by 31% at 1 µM | nih.gov |
| C-Terminal Substitution | Pro-Leu-(+)-thiazolidine-2-carboxamide | 2-3 fold greater enhancement than PLG | nih.gov |
| Conformationally Constrained | 3(R)-(N-L-prolylamino)-2-oxo-1-pyrrolidineacetamide | 10,000 times more active than PLG | nih.gov |
Stereochemistry plays a critical role in the modulatory activity of PLG peptidomimetics. Studies using rigid spiro-bicyclic scaffolds have revealed that minor changes in the three-dimensional arrangement of the molecule can lead to major changes in biological function. beilstein-journals.orgnih.gov
A pivotal finding was that for the same series of spiro-bicyclic peptidomimetics, a simple difference in the stereochemistry at the bridgehead carbon of the scaffold could completely reverse the modulatory effect. beilstein-journals.orgnih.gov One stereoisomer would act as a positive allosteric modulator, enhancing dopamine agonist binding, while its counterpart would act as a negative allosteric modulator, decreasing agonist affinity. beilstein-journals.orgnih.gov This demonstrates that the precise spatial orientation of the pharmacophore groups is crucial for determining the nature of the interaction with the allosteric binding site on the dopamine receptor. It is postulated that the different chirality at the bridgehead affects the puckering of the thiazolidine (B150603) ring, causing parts of the molecule to occupy different topological space, which in turn produces opposite conformational effects at the receptor's binding site. nih.gov
Preclinical Assessment of Peptidomimetic Pharmacological Profiles
The primary goal in designing peptidomimetics of H-Pro-Leu-Gly-NH2 is to create drug-like molecules with optimized pharmacokinetic and pharmacodynamic properties. This involves chemical modifications to the peptide backbone or amino acid side chains to improve stability against enzymatic degradation and facilitate passage across the blood-brain barrier.
Improved Pharmacokinetic Properties (e.g., brain penetration, metabolic stability)
A significant hurdle for the therapeutic use of native H-Pro-Leu-Gly-NH2 is its rapid degradation in plasma and poor penetration into the central nervous system. Preclinical studies in rats have shown that after subcutaneous injection, the parent peptide H-Pro-[3H]Leu-Gly-NH2 has an elimination half-life of approximately 20 minutes in plasma nih.gov. Its uptake into the brain is also limited, with values ranging from 0.0013% to 0.0017% of the administered dose per gram of tissue between 6 and 30 minutes post-injection nih.gov.
To address these limitations, researchers have developed various peptidomimetics. One such analog, 3(R)-[(2(S)-Pyrrolidinyl-carbonyl)amino]-2-oxo-1-pyrrolidineacetamide (PAOPA), is a conformationally restrained peptidomimetic of PLG that has undergone preclinical pharmacokinetic evaluation daneshyari.com. Studies were designed to determine its pharmacokinetic parameters following both oral and intravenous administration, indicating a focus on developing a more drug-like molecule with improved bioavailability and stability daneshyari.com.
The development of orally active analogs represents a major advancement. Chemical modifications, such as replacing proline or leucine with unnatural amino acids, have led to compounds with high oral efficacy. One of the most promising is 1-prolyl-2-phenyl-1-2-aminobutanoylglycinamide, known as Doreptide, which is being further evaluated as a potential treatment for Parkinson's disease. The oral activity of Doreptide inherently suggests a significant improvement in metabolic stability and likely enhanced brain penetration compared to the parent peptide.
Below is a data table summarizing the pharmacokinetic properties of H-Pro-Leu-Gly-NH2 based on available preclinical data.
| Compound | Administration Route | Key Pharmacokinetic Parameter | Value | Species |
| H-Pro-[3H]Leu-Gly-NH2 | Subcutaneous | Plasma Elimination Half-life | ~20 minutes nih.gov | Rat |
| H-Pro-[3H]Leu-Gly-NH2 | Subcutaneous | Brain Uptake (6-30 min) | 0.0013% - 0.0017% of dose/g tissue nih.gov | Rat |
Further detailed pharmacokinetic data for peptidomimetics like PAOPA and Doreptide from full study reports would be necessary for a complete comparative analysis.
Sustained or Enhanced Biological Activity in Animal Models
The ultimate goal of improving pharmacokinetic properties is to ensure that the peptidomimetics can reach their target in the central nervous system in sufficient concentrations and for a prolonged duration to exert a therapeutic effect. Numerous preclinical studies in animal models have demonstrated the sustained or enhanced biological activity of H-Pro-Leu-Gly-NH2 analogs.
These peptidomimetics have shown significant promise in models of Parkinson's disease. The parent peptide, PLG, has demonstrated effectiveness in the 6-hydroxydopamine (6-OHDA) model of Parkinson's disease, suggesting its ability to modulate the dopaminergic system daneshyari.com. Its analogs are being developed to build upon this activity.
The peptidomimetic PAOPA has been shown to be a potent allosteric modulator of the dopamine D2 receptor nih.gov. In a rat model relevant to the negative symptoms of schizophrenia, PAOPA demonstrated significant efficacy. Treatment with 1 mg/kg of PAOPA blocked the social withdrawal deficits induced by the NMDA receptor antagonist MK-801 nih.gov. This not only highlights its enhanced potency but also its potential therapeutic application in psychiatric disorders.
The development of these analogs is often focused on their ability to modulate dopamine receptors. Various analogs of L-prolyl-L-leucylglycinamide (PLG) have been synthesized with modifications at the prolyl residue. These were tested for their ability to enhance the binding of a dopamine receptor agonist to central dopamine receptors, with several analogs showing activity comparable to or greater than the parent peptide nih.gov.
The table below presents findings on the biological activity of H-Pro-Leu-Gly-NH2 peptidomimetics in animal models.
| Compound | Animal Model | Key Finding | Implication |
| PAOPA | Rat model of schizophrenia (MK-801 induced social withdrawal) | 1 mg/kg blocked the effects of MK-801 on social interaction nih.gov. | Enhanced potency and potential for treating negative symptoms of schizophrenia. |
| Doreptide | General preclinical evaluation | Identified as an orally active analog with high efficacy. | Improved bioavailability allowing for oral administration in potential Parkinson's disease treatment. |
| Pro-Leu-Gly-NH2 (PLG) | 6-hydroxydopamine (6-OHDA) model of Parkinson's disease | Effective in this model, suggesting enhancement of the hypodopaminergic state daneshyari.com. | Foundation for the development of more potent and stable analogs. |
Synthetic and Analytical Methodologies in H Pro Leu Gly Nh2 Research
Peptide Synthesis Approaches for H-Pro-Leu-Gly-NH2 and Analogues
The chemical synthesis of H-Pro-Leu-Gly-NH2, a tripeptide amide, is predominantly achieved through solid-phase peptide synthesis (SPPS), a technique that has revolutionized the production of peptides. researchgate.net Liquid-phase peptide synthesis (LPPS) also offers a viable, albeit less common, route, particularly for the synthesis of peptide fragments or specific analogues.
Solid-Phase Peptide Synthesis (SPPS) Techniques
Solid-phase peptide synthesis (SPPS) is the cornerstone for the routine synthesis of H-Pro-Leu-Gly-NH2. researchgate.net This methodology involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymeric support, or resin. peptide.com The use of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group for the α-amino group of the amino acids is a widely adopted strategy. nih.gov
For the synthesis of H-Pro-Leu-Gly-NH2, which possesses a C-terminal amide, a Rink Amide resin is a suitable solid support. uci.edu The synthesis commences with the swelling of the resin in a solvent such as N,N-dimethylformamide (DMF). peptide.com The synthesis cycle for each amino acid addition involves two key steps: the removal of the temporary Fmoc protecting group, typically with a solution of piperidine (B6355638) in DMF, followed by the coupling of the next Fmoc-protected amino acid. uci.edu
The coupling reaction is facilitated by activating agents that promote the formation of the peptide bond. A common and efficient coupling reagent is HBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate). peptide.com The completion of the coupling reaction can be monitored using qualitative tests such as the Kaiser (ninhydrin) test. peptide.com This cycle of deprotection and coupling is repeated until the full peptide sequence (Pro-Leu-Gly) is assembled on the resin.
Upon completion of the chain assembly, the peptide is cleaved from the resin, and the side-chain protecting groups (if any) are simultaneously removed. This is typically achieved by treating the peptide-resin with a strong acid, such as trifluoroacetic acid (TFA), in the presence of scavengers to prevent side reactions. peptide.com
Table 1: Representative SPPS Protocol for H-Pro-Leu-Gly-NH2
| Step | Procedure | Reagents/Solvents |
|---|---|---|
| 1. Resin Swelling | The Rink Amide resin is swelled in the reaction vessel. | N,N-dimethylformamide (DMF) |
| 2. Fmoc Deprotection | The Fmoc protecting group is removed from the resin. | 20% Piperidine in DMF |
| 3. Glycine (B1666218) Coupling | The first amino acid, Fmoc-Gly-OH, is coupled to the resin. | Fmoc-Gly-OH, HBTU, DIPEA in DMF |
| 4. Fmoc Deprotection | The Fmoc protecting group is removed from the glycine residue. | 20% Piperidine in DMF |
| 5. Leucine (B10760876) Coupling | The second amino acid, Fmoc-Leu-OH, is coupled. | Fmoc-Leu-OH, HBTU, DIPEA in DMF |
| 6. Fmoc Deprotection | The Fmoc protecting group is removed from the leucine residue. | 20% Piperidine in DMF |
| 7. Proline Coupling | The final amino acid, Fmoc-Pro-OH, is coupled. | Fmoc-Pro-OH, HBTU, DIPEA in DMF |
| 8. Final Deprotection | The N-terminal Fmoc group is removed. | 20% Piperidine in DMF |
Liquid-Phase Peptide Synthesis for Fragments and Analogues
Liquid-phase peptide synthesis (LPPS), also known as solution-phase synthesis, involves the sequential addition of amino acids in a homogenous solution. While less common for the synthesis of entire small peptides like H-Pro-Leu-Gly-NH2 due to the laborious purification of intermediates, LPPS is a valuable technique for the synthesis of peptide fragments or analogues. mdpi.com This method is particularly well-suited for the large-scale production of shorter peptides. teledyneisco.com
In LPPS, each coupling and deprotection step is carried out in solution, and the product is isolated and purified after each step. This approach allows for the synthesis of di- or tripeptide fragments that can then be coupled together to form a larger peptide. For the synthesis of analogues of H-Pro-Leu-Gly-NH2, LPPS can be employed to introduce modifications to specific amino acid residues or to create peptide fragments for subsequent ligation. nih.gov
Purification Strategies (e.g., RP-HPLC)
Following cleavage from the solid support or final synthesis step in solution, the crude peptide is purified to remove impurities such as truncated sequences, deletion sequences, and byproducts from the synthesis and cleavage steps. The most widely used and effective method for the purification of peptides is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). springernature.comhplc.eu
RP-HPLC separates peptides based on their hydrophobicity. hplc.eu A common stationary phase for peptide purification is a C18 column, which consists of silica (B1680970) particles bonded with octadecyl carbon chains. hplc.eu The crude peptide is loaded onto the column and eluted with a gradient of an organic solvent, typically acetonitrile (B52724), in an aqueous mobile phase containing an ion-pairing agent like trifluoroacetic acid (TFA). springernature.com The TFA serves to improve peak shape and resolution.
The gradient starts with a low concentration of the organic solvent, allowing the more polar impurities to elute first. As the concentration of the organic solvent increases, the more hydrophobic peptides, including the target H-Pro-Leu-Gly-NH2, are eluted from the column. Fractions are collected and analyzed for purity, and the fractions containing the pure peptide are pooled and lyophilized to obtain the final product as a fluffy white powder.
Table 2: Typical RP-HPLC Purification Parameters for H-Pro-Leu-Gly-NH2
| Parameter | Condition |
|---|---|
| Column | C18, wide pore (e.g., 300 Å) |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in acetonitrile |
| Gradient | Linear gradient of increasing Mobile Phase B |
| Detection | UV at 210-230 nm |
Advanced Analytical Techniques for H-Pro-Leu-Gly-NH2 Characterization
The identity and purity of synthesized H-Pro-Leu-Gly-NH2 must be rigorously confirmed using advanced analytical techniques. Mass spectrometry and high-performance liquid chromatography are indispensable tools for the comprehensive characterization of the peptide.
Mass Spectrometry (MS) for Identification and Purity Assessment
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of the synthesized peptide, thereby confirming its identity. hplc.eu For H-Pro-Leu-Gly-NH2, the expected monoisotopic mass is 284.1848 g/mol . nih.gov High-resolution mass spectrometry can provide a highly accurate mass measurement, which serves as strong evidence for the correct peptide sequence.
In addition to identity confirmation, MS can also be used to assess the purity of the peptide sample by detecting the presence of any impurities with different molecular weights. hplc.eu When coupled with HPLC (LC-MS), it allows for the identification of peaks in the chromatogram, confirming that the main peak corresponds to the desired peptide and helping to identify the nature of any impurity peaks.
Table 3: Mass Spectrometry Data for H-Pro-Leu-Gly-NH2
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C13H24N4O3 | PubChem nih.gov |
| Monoisotopic Mass | 284.18484064 Da | PubChem nih.gov |
| Average Mass | 284.35 g/mol | PubChem nih.gov |
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode, is the primary method for determining the purity of the synthesized H-Pro-Leu-Gly-NH2. springernature.com A pure peptide should ideally present as a single, sharp peak in the HPLC chromatogram. mdpi.com
For purity analysis, a C18 analytical column is typically used with a slow, linear gradient of acetonitrile in water with 0.1% TFA. hplc.eu The peptide is detected by its absorbance in the UV range, typically at 210-220 nm, where the peptide bond absorbs light. The purity of the peptide is calculated by integrating the area of the main peak and expressing it as a percentage of the total area of all peaks in the chromatogram. A purity of ≥95% is generally considered acceptable for most research applications.
HPLC can also be adapted for the quantitative analysis of H-Pro-Leu-Gly-NH2. By creating a standard curve with known concentrations of a pure reference standard, the concentration of the peptide in an unknown sample can be determined by measuring its peak area.
Table 4: Typical Analytical HPLC Parameters for H-Pro-Leu-Gly-NH2 Purity Assessment
| Parameter | Condition |
|---|---|
| Column | C18, analytical (e.g., 4.6 x 250 mm) |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in acetonitrile |
| Gradient | Slow linear gradient (e.g., 1% B/min) |
| Flow Rate | ~1 mL/min |
| Detection | UV at 210-220 nm |
Spectroscopic Methods for Structural Elucidation (NMR, IR, Raman, CD)
The determination of the three-dimensional structure of H-Pro-Leu-Gly-NH2 (Prolyl-leucyl-glycinamide, PLG) is crucial for understanding its biological function. Spectroscopic methods are fundamental tools for elucidating the conformational properties of this tripeptide in various environments.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR has been a pivotal technique in defining the solution-state conformation of PLG. Both ¹H and ¹³C NMR studies have been employed to analyze the peptide's structure. researchgate.net Early conformational energy calculations, supported by NMR data, proposed a compact structure featuring a 10-membered β-turn. mdpi.comnih.gov This specific conformation is stabilized by a hydrogen bond between the carbonyl oxygen of the proline residue and the amide proton of the glycinamide (B1583983) residue. nih.gov This β-turn structure is considered to be the biologically active conformation. researchgate.net Studies on PLG analogues in dimethylsulfoxide (DMSO) have further confirmed that this preferred conformation is similar to the postulated β-turn of the natural hormone. researchgate.net NMR can also be used to study dynamic processes, such as cis-trans isomerism around the proline peptide bond, which is a key determinant of the conformational landscape of proline-containing peptides. researchgate.netaminer.cn
Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy provide information about the peptide backbone and side-chain conformations. IR spectroscopy is particularly sensitive to the amide bonds (Amide I, II, and III bands) that form the peptide backbone. The frequencies of these bands are indicative of the secondary structure, and analysis can help confirm the presence of turn structures like the β-turn found in PLG.
Raman spectroscopy, especially UV resonance Raman (UVRR) spectroscopy, can selectively probe specific parts of a molecule. nih.gov For proline-containing peptides, UVRR can be used to investigate the hydrogen bonding interactions between water molecules and the peptide, as well as its influence on the trans-to-cis isomerism of the prolyl bond. nih.gov While specific Raman spectra for PLG are not extensively detailed in the literature, studies on analogous peptides like glycyl-l-prolyl-glycinamide (GPG-NH₂) demonstrate the power of this technique to probe the solvation and conformational stability of proline-based peptides. nih.gov
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a valuable method for examining the secondary and tertiary structure of peptides and proteins in solution. nih.gov This technique measures the differential absorption of left and right circularly polarized light by chiral molecules. nih.govresearchgate.net The far-UV CD spectrum (190-250 nm) is characteristic of the peptide backbone conformation and can be used to identify and quantify secondary structural elements like α-helices, β-sheets, and turns. nih.gov For a small peptide like PLG, CD spectroscopy can confirm the presence of a stable, ordered structure in solution, consistent with the β-turn conformation identified by NMR. mdpi.comnih.gov Changes in the CD spectrum upon interaction with other molecules or changes in the solvent environment can provide insights into conformational shifts related to its biological activity. researchgate.netleprosy-information.org
| Spectroscopic Method | Key Information Provided for H-Pro-Leu-Gly-NH2 | Primary Finding |
|---|---|---|
| NMR (¹H and ¹³C) | Provides detailed atomic-level information on bond connectivity, dihedral angles, and intermolecular distances. | Confirmation of a preferred type II β-turn conformation in solution. researchgate.netmdpi.com |
| IR Spectroscopy | Information on vibrational modes of the peptide backbone (Amide I, II bands), sensitive to secondary structure. | Consistent with the presence of hydrogen-bonded turn structures. |
| Raman Spectroscopy | Probes vibrational modes, hydrogen bonding, and proline isomerism. nih.gov | Provides insight into conformational stability and solvation. nih.gov |
| Circular Dichroism (CD) | Analysis of overall secondary and tertiary structure in solution. nih.gov | Indicates a stable, ordered conformation, supporting the β-turn structure. |
Biochemical and Cellular Assay Methodologies
Cell Culture Models for in vitro Studies
In vitro studies using cell culture models are essential for dissecting the molecular mechanisms of H-Pro-Leu-Gly-NH2. These models provide a controlled environment to study cellular responses, receptor interactions, and signaling pathways. Typically, neuronal cell lines or primary cell cultures are employed. For instance, cell lines endogenously expressing or transfected with specific dopamine (B1211576) receptor subtypes (e.g., D2L, D2S, D4) are used to investigate the modulatory effects of PLG on receptor function. researchgate.net Primary cultures of striatal neurons from rats can also be used to provide a model that more closely resembles the in vivo environment where PLG is known to exert its effects. These cellular systems are foundational for conducting the receptor binding and molecular biology assays described below.
Receptor Binding Assays (e.g., Radioligand binding)
Receptor binding assays are critical for identifying and characterizing the binding sites of H-Pro-Leu-Gly-NH2. Radioligand binding studies have provided direct evidence for specific, high-affinity binding sites for PLG in the central nervous system.
Using tritiated PLG ([³H]-PLG), researchers have identified a unique class of binding sites in rat brain membranes, particularly enriched in the striatum. mdpi.com These studies demonstrated that [³H]-PLG binds with high affinity, saturability, and reversibility. mdpi.com Competition assays with various PLG analogues showed that their ability to displace [³H]-PLG correlates with their in vivo behavioral activities, supporting the physiological relevance of these sites. mdpi.com
Furthermore, binding assays are used to investigate how PLG allosterically modulates other receptors, most notably the dopamine D2 receptor. researchgate.netnih.gov These experiments typically use radiolabeled D2 receptor agonists (e.g., [³H]N-propylnorapomorphine, [³H]NPA) or antagonists (e.g., [³H]spiroperidol). nih.govnih.gov Studies have consistently shown that PLG enhances the binding of D2 agonists without affecting antagonist binding. researchgate.netnih.gov This suggests that PLG modulates the D2 receptor by stabilizing its high-affinity state for agonists, potentially by influencing its interaction with G-proteins. nih.gov
| Radioligand | Tissue/Preparation | Binding Parameter | Value | Conclusion |
|---|---|---|---|---|
| [³H]-PLG | Rat Striatal Membranes | K_d (dissociation constant) | ~4.69 nM | Demonstrates high-affinity, specific binding sites for PLG. mdpi.com |
| [³H]-PLG | Rat Striatal Membranes | B_max (receptor density) | ~9.20 fmol/mg protein | Indicates a finite number of specific PLG binding sites. mdpi.com |
| [³H]NPA (D2 Agonist) | Bovine Striatal Membranes | Agonist Affinity | Significantly increased | PLG enhances D2 agonist binding, suggesting allosteric modulation. nih.gov |
| [³H]Spiroperidol (D2 Antagonist) | Bovine Striatal Membranes | Antagonist Binding | No effect | PLG's modulatory effect is specific to the agonist-bound state of the D2 receptor. nih.gov |
Molecular Biology Techniques (e.g., Western Blotting for signaling pathways, c-Fos mapping)
Molecular biology techniques are used to explore the downstream cellular events following the interaction of H-Pro-Leu-Gly-NH2 with its binding sites.
c-Fos Mapping: The protein c-Fos is an immediate-early gene product often used as a marker for neuronal activation. mdpi.com Mapping the expression of c-Fos allows researchers to identify which brain regions and neuronal circuits are activated or modulated by a specific compound. nih.gov Studies have shown that PLG can modulate neuronal activity in the striatum. Specifically, administration of the D2 receptor antagonist haloperidol (B65202) leads to a significant increase in c-Fos expression in striatal neurons. researchgate.netnih.gov Co-administration of PLG has been found to significantly attenuate this haloperidol-induced c-Fos expression. nih.govnih.gov This finding provides molecular evidence for PLG's ability to counteract the effects of D2 receptor blockade in vivo. nih.gov
Western Blotting: Western blotting is a widely used technique to detect and quantify specific proteins in a tissue or cell sample. In the context of PLG research, it can be used to measure the changes in the levels of specific proteins involved in signaling pathways. For example, following the c-Fos mapping studies, Western blotting can be used to quantify the levels of Fos protein, confirming the results seen with immunohistochemistry. nih.gov This technique could also be applied to investigate the effect of PLG on the expression or phosphorylation state of proteins downstream of dopamine receptor activation, such as components of the adenylyl cyclase or MAPK/ERK signaling pathways.
Enzyme Assays (e.g., Matrix Metalloproteinase activity)
Enzyme assays are used to determine the activity of specific enzymes and to screen for potential inhibitors or activators. Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix and are implicated in numerous physiological and pathological processes.
Currently, there is limited published research directly investigating the interaction between H-Pro-Leu-Gly-NH2 and matrix metalloproteinases. However, standard enzyme assay methodologies could be employed to explore any potential relationship.
Fluorogenic Peptide Substrate Assays: These assays are a common method for measuring MMP activity. They utilize a synthetic peptide substrate that contains a specific MMP cleavage sequence flanked by a fluorophore and a quencher. In its intact state, the peptide's fluorescence is quenched. Upon cleavage by an active MMP, the fluorophore is separated from the quencher, resulting in a measurable increase in fluorescence. To test the effect of PLG, the peptide could be included in the reaction mixture to determine if it inhibits or enhances the cleavage of the fluorogenic substrate by a specific MMP, such as MMP-2 or MMP-9.
Zymography: Gelatin zymography is a technique used specifically to detect the activity of gelatinases, primarily MMP-2 and MMP-9. leprosy-information.org In this method, protein samples are run on a polyacrylamide gel that is co-polymerized with gelatin. After electrophoresis, the gel is incubated in a buffer that allows for enzymatic activity. Active MMPs in the sample will degrade the gelatin in the gel. When the gel is stained (e.g., with Coomassie Blue), areas of enzymatic activity appear as clear bands against a blue background. This technique could be used to assess whether PLG treatment of cells or tissues alters the secretion or activation of MMP-2 or MMP-9. leprosy-information.org
While direct evidence is lacking, these established assay methodologies provide a clear path for future research into the potential effects of H-Pro-Leu-Gly-NH2 on MMP activity.
Future Directions and Research Gaps for H Pro Leu Gly Nh2
Elucidating Novel Molecular Targets and Pathways of H-Pro-Leu-Gly-NH2 Action
While the interaction of H-Pro-Leu-Gly-NH2 with the dopamine (B1211576) D2 receptor is a cornerstone of its known mechanism, the full spectrum of its molecular targets and signaling pathways remains to be fully elucidated. nih.govnih.gov Initially isolated from brain tissue, H-Pro-Leu-Gly-NH2 has been established as a positive allosteric modulator of the dopamine D2 receptor, enhancing the binding affinity of agonists. nih.govnih.gov However, the complexity of its physiological effects suggests that other targets and pathways may be involved.
Future research should focus on identifying and validating new binding partners for H-Pro-Leu-Gly-NH2. Unbiased screening approaches, such as affinity chromatography coupled with mass spectrometry, could reveal novel interacting proteins in various brain regions. Furthermore, investigating its effects on other G-protein coupled receptors (GPCRs) and ion channels is warranted. A significant research gap exists in understanding the downstream signaling cascades activated or modulated by H-Pro-Leu-Gly-NH2 beyond the canonical G-protein coupling of the D2 receptor. For instance, studies have shown that the peptide can attenuate haloperidol-induced c-fos expression in the striatum, pointing to its influence on gene expression and neuronal plasticity, the intricate pathways of which are not yet fully mapped. nih.gov
Development of Advanced H-Pro-Leu-Gly-NH2 Peptidomimetics with Enhanced Properties
The inherent limitations of peptides as therapeutic agents, such as poor metabolic stability and low bioavailability, have driven the development of peptidomimetics. For H-Pro-Leu-Gly-NH2, this is a particularly active area of research aimed at creating stable, small-molecule ligands with improved pharmacokinetic properties and enhanced biological activity. nih.gov
A variety of peptidomimetics have been designed to elucidate the mechanism by which H-Pro-Leu-Gly-NH2 modulates dopamine neurotransmission. nih.gov These efforts have included the synthesis of analogues with modifications at the prolyl residue and the development of highly constrained scaffolds, such as spiro-bicyclic lactams, to lock the peptide into a specific bioactive conformation, often a type II β-turn. nih.govnih.govnih.gov Interestingly, subtle structural changes can dramatically alter function, as demonstrated by the conversion of a positive allosteric modulator into a negative one through the addition of dimethyl groups to a peptidomimetic scaffold. nih.gov
Future work should focus on optimizing these scaffolds to improve selectivity for different dopamine receptor subtypes (D2S, D2L, D4) and to fine-tune their modulatory activity. nih.gov A key research gap is the systematic exploration of structure-activity relationships (SAR) to correlate specific conformational constraints with desired functional outcomes, such as enhanced potency or altered modulatory effects. The development of peptidomimetics that can cross the blood-brain barrier more efficiently is also a critical objective.
| Peptidomimetic/Analogue | Structural Modification | Observed Effect |
| PAOPA | A potent peptidomimetic analog. | Attenuated haloperidol-induced c-fos and Fos protein expression more effectively than the parent compound. nih.gov |
| Spiro-bicyclic lactam peptidomimetics | Highly constrained scaffolds designed to mimic a β-turn structure. | Act as positive allosteric modulators of the dopamine D2 receptor. nih.govnih.gov |
| Dimethyl derivatives of spiro bicyclic lactams | Introduction of steric bulk via methyl groups on the thiazolidine (B150603) ring. | Converted a positive allosteric modulator into a negative allosteric modulator. nih.gov |
| Thiazolidine-2-carboxamide analogues | Replacement of the C-terminal glycinamide (B1583983) with a thiazolidine-2-carboxamide moiety. | Showed antihypertensive effects in spontaneously hypertensive rats. nih.gov |
| Heterocyclic amino acid analogues | The N-terminal prolyl residue was replaced with residues like Thiazolidine (Thz), Pipecolic acid (Pip), or Azetidine (Aze). | Analogues with Pip and Aze showed activity comparable to the parent compound, indicating the prolyl residue is not essential for dopamine receptor modulation. nih.gov |
Application of Omics Technologies to H-Pro-Leu-Gly-NH2 Research (e.g., Proteomics, Metabolomics)
The application of "omics" technologies, including proteomics, metabolomics, and transcriptomics, represents a significant opportunity to gain a systems-level understanding of the biological effects of H-Pro-Leu-Gly-NH2. fraunhofer.de These high-throughput methods can provide comprehensive snapshots of the molecular changes occurring within cells or tissues in response to the peptide, helping to identify novel pathways and biomarkers. fraunhofer.demdpi.com
Potential Applications of Omics Technologies:
Proteomics: Can be used to identify global changes in protein expression and post-translational modifications in neuronal cells treated with H-Pro-Leu-Gly-NH2 or its analogs. This could uncover previously unknown downstream signaling proteins and compensatory mechanisms.
Metabolomics: Analysis of the metabolome could reveal how H-Pro-Leu-Gly-NH2 influences cellular metabolism, particularly neurotransmitter synthesis and degradation pathways in the brain. This could provide insights into its broader effects on neuronal function.
Transcriptomics: By analyzing changes in gene expression (mRNA levels), researchers can identify the genes and genetic pathways that are regulated by H-Pro-Leu-Gly-NH2, linking its receptor-level interactions to long-term changes in cellular function. nih.gov
A major research gap is the near-total absence of published studies applying these powerful technologies to H-Pro-Leu-Gly-NH2 research. Integrating multi-omics datasets would be a crucial future step, allowing for the construction of detailed molecular networks that describe the peptide's mechanism of action. mdpi.com
Exploration of H-Pro-Leu-Gly-NH2 in Emerging Preclinical Disease Models
Research into H-Pro-Leu-Gly-NH2 and its mimetics has utilized several preclinical models, primarily focused on CNS disorders where the dopaminergic system is implicated. nih.gov For example, its ability to antagonize haloperidol-induced D2 receptor supersensitivity has been investigated in rat models, which is relevant to the extrapyramidal side effects of antipsychotic medications. nih.gov Furthermore, analogues have been tested in spontaneously hypertensive rats, revealing a potential role in blood pressure regulation through central dopaminergic pathways. nih.gov
The future of preclinical research on H-Pro-Leu-Gly-NH2 should involve its exploration in more sophisticated and etiologically relevant disease models. This includes transgenic mouse models of Parkinson's disease, schizophrenia, and depression, where dopamine dysregulation is a key pathological feature. psychiatryonline.orgnih.gov Given its modulatory effects, investigating its potential as a co-treatment to enhance the efficacy or reduce the side effects of existing therapies is a promising avenue. A significant research gap is the lack of studies in models of cognitive dysfunction and substance use disorders, where allosteric modulation of dopamine receptors could offer a novel therapeutic strategy.
| Preclinical Model | Focus of Study | Key Findings |
| Rat model of haloperidol (B65202) treatment | Modulation of dopamine D2 receptor supersensitivity and gene expression. | H-Pro-Leu-Gly-NH2 and its analog PAOPA attenuated haloperidol-induced increases in striatal c-fos mRNA and Fos protein. nih.gov |
| Spontaneously Hypertensive Rats (SHR) | Central dopaminergic pathways in hypertension. | Certain analogues of H-Pro-Leu-Gly-NH2 demonstrated antihypertensive effects and down-regulated dopamine receptors. nih.gov |
Integration of Computational and Experimental Approaches for Deeper Mechanistic Understanding
The synergy between computational modeling and experimental validation is critical for advancing our understanding of H-Pro-Leu-Gly-NH2 at a molecular level. Conformational energy calculations have been instrumental in defining the three-dimensional structure of the peptide, revealing that it adopts a compact conformation featuring a 10-membered β-turn. nih.govnih.gov This structural insight is fundamental for the rational design of peptidomimetics. nih.govnih.gov
Future research must continue to leverage this integrated approach. Advanced molecular dynamics simulations can be used to model the interaction of H-Pro-Leu-Gly-NH2 and its mimetics with the dopamine D2 receptor in a dynamic, lipid-bilayer environment. These simulations can predict binding poses, identify key interacting residues, and explain how these molecules allosterically modulate receptor function. Such computational predictions can then guide site-directed mutagenesis experiments to validate the proposed binding sites and mechanisms.
A key research gap is the development of a high-resolution structural model of H-Pro-Leu-Gly-NH2 bound to the D2 receptor. While challenging, advances in cryogenic electron microscopy (Cryo-EM) may eventually make this possible. Combining computational chemistry with biophysical techniques (e.g., NMR spectroscopy, surface plasmon resonance) will be essential for a comprehensive mechanistic understanding that can accelerate the development of novel therapeutics.
Q & A
Q. How should researchers address discrepancies between in vitro and in vivo efficacy data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
